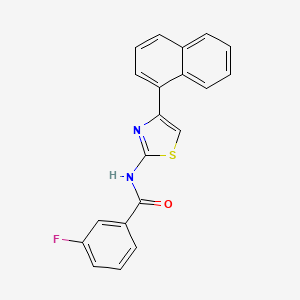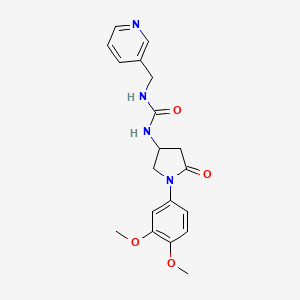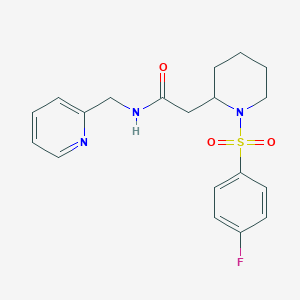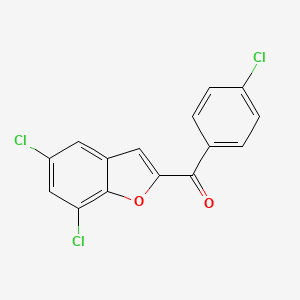
4-(2-((2-(4-Phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-((2-(4-Phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide, also known as GSK1521498, is a novel and selective antagonist of the orexin 1 receptor (OX1R). Orexin is a neuropeptide that plays a crucial role in regulating wakefulness and arousal. Orexin receptor antagonists have been studied as potential treatments for sleep disorders, addiction, and obesity.
Wissenschaftliche Forschungsanwendungen
Antimalarial and COVID-19 Applications
Compounds with structural similarities to 4-(2-((2-(4-Phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide have been investigated for their antimalarial properties and potential applications against COVID-19. Studies indicate that these compounds exhibit significant in vitro antimalarial activity and possess desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. The antimalarial activity is attributed to the presence of specific moieties, such as quinoxaline, attached to the sulfonamide ring system, which enhances their effectiveness. Moreover, molecular docking studies have revealed that these compounds show binding affinity against key proteins involved in the COVID-19 virus lifecycle, suggesting a potential therapeutic role in managing COVID-19 infections (Fahim & Ismael, 2021).
Cardiovascular Research
Research has also delved into the cardiovascular potential of related compounds. Studies on N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives have shown favorable inotropic activity, which is the force of heart muscle contraction. Such compounds have demonstrated the ability to increase stroke volume in isolated rabbit heart preparations, indicating their potential use in treating heart conditions that benefit from enhanced cardiac output (Zhang et al., 2008).
Anti-inflammatory and Antimicrobial Activities
The anti-inflammatory and antimicrobial properties of compounds structurally related to 4-(2-((2-(4-Phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide have been explored in various studies. For instance, compounds have been identified with significant anti-inflammatory properties in vivo, which can be attributed to their interaction with the human histamine H4 receptor. Such findings suggest potential applications in treating inflammatory diseases (Smits et al., 2008). Additionally, the antimicrobial activity of these compounds against a range of bacteria and fungi has been documented, providing insights into their potential as antimicrobial agents (Patel, Kumari, & Patel, 2012).
Eigenschaften
IUPAC Name |
4-[[2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3/c29-28(35)21-9-12-22(13-10-21)30-26(34)19-36-24-8-4-5-20-11-14-25(31-27(20)24)33-17-15-32(16-18-33)23-6-2-1-3-7-23/h1-14H,15-19H2,(H2,29,35)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNVJBCIXXSDSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC=C(C=C5)C(=O)N)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((2-(4-Phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-Dimethylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2813423.png)


![1H-1,3-Benzimidazole, 2-[(4-phenoxybutyl)thio]-](/img/structure/B2813428.png)
![4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2813430.png)


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]succinic acid](/img/structure/B2813434.png)



![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2813440.png)

